Methyl thieno[3,2-D]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-7-5(2-3-13-7)9-4-10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJFAKBXWTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256104 | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-47-5 | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029144-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl thieno[3,2-d]pyrimidine-4-carboxylate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of Methyl thieno[3,2-d]pyrimidine-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, provides a robust, field-proven synthetic protocol, and discusses the broader therapeutic potential of the thieno[3,2-d]pyrimidine scaffold.
Core Molecular Attributes
This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. This scaffold is of particular interest as it is an isostere of purine, a fundamental component of nucleic acids, rendering it a privileged structure in the design of bioactive molecules.[1]
Chemical Structure and Identifier
The structural representation and key identifiers of this compound are presented below.
-
IUPAC Name: this compound[2]
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CAS Number: 1029144-47-5[2]
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Molecular Formula: C₈H₆N₂O₂S
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Molecular Weight: 194.21 g/mol [2]
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Canonical SMILES: COC(=O)C1=NC=NC2=C1SC=C2[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 194.21 | [2] |
| LogP | 1.501 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| fsp3 | 0.125 | [2] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is a multi-step process that begins with the construction of a key intermediate, a substituted 3-aminothiophene-2-carboxylate, followed by cyclization to form the fused pyrimidine ring. The following protocol is a synthesis of established methodologies, designed for reproducibility and high yield.
Synthesis of Key Intermediate: Methyl 3-aminothiophene-2-carboxylate
The most common and efficient pathway to the thieno[3,2-d]pyrimidine core involves the cyclization of a 3-aminothiophene-2-carboxylate derivative.[2] This intermediate can be synthesized via several established methods. One reliable approach involves the reaction of a 3-oxotetrahydrothiophene with a hydroxylamine salt.
Experimental Protocol: Synthesis of Methyl 3-aminothiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxycarbonyl-3-oxotetrahydrothiophene (1 equivalent) in methanol.
-
Addition of Reagent: To the solution, add hydroxylamine hydrochloride (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture. A precipitate may form, which can be collected by filtration. The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography on silica gel to afford Methyl 3-aminothiophene-2-carboxylate.
Causality Behind Experimental Choices: The use of hydroxylamine hydrochloride in a polar solvent like methanol facilitates the formation of the aminothiophene ring system from the 3-oxotetrahydrothiophene precursor. The acid-catalyzed condensation and subsequent aromatization is a well-established method for the synthesis of this key intermediate.
Cyclization to this compound
The final step involves the cyclization of the aminothiophene intermediate to form the pyrimidine ring. This is typically achieved by reacting with a one-carbon source, such as formamide or an orthoformate.
Experimental Protocol: Cyclization
-
Reaction Setup: In a reaction vessel suitable for high-temperature reactions, combine Methyl 3-aminothiophene-2-carboxylate (1 equivalent) with an excess of formamide.
-
Reaction: Heat the mixture to a temperature of 150-180 °C for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate from the cooled mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices: Formamide serves as both the reagent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring, and as the solvent. The high temperature is required to drive the condensation and cyclization reaction to completion. This method is a classic and effective way to construct the thieno[3,2-d]pyrimidine scaffold.
Structural Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl ester protons (around 4.0 ppm). A singlet for the pyrimidine proton (around 9.0 ppm). Two doublets for the thiophene protons (in the aromatic region, likely between 7.0-8.5 ppm). |
| ¹³C NMR | A signal for the methyl carbon of the ester (around 53 ppm). A signal for the ester carbonyl carbon (around 165 ppm). Signals for the aromatic carbons of the thiophene and pyrimidine rings (in the range of 110-160 ppm). |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 195.02 |
| IR Spectroscopy | Characteristic C=O stretching frequency for the ester (around 1720-1740 cm⁻¹). C=N and C=C stretching frequencies for the aromatic rings (in the range of 1500-1650 cm⁻¹). |
Self-Validating System: The combination of these spectroscopic techniques provides a robust method for confirming the structure of the final product. The presence of the characteristic signals in each spectrum, corresponding to the different functional groups and structural motifs of the molecule, serves as a self-validating system for the successful synthesis.
Therapeutic Significance and Applications
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry due to its diverse pharmacological activities. This structural motif is present in a number of compounds that have been investigated for a wide range of therapeutic applications.
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Anticancer Agents: Numerous thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity.[3][4] They have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5]
-
Anti-infective Properties: The thieno[3,2-d]pyrimidine core has also been incorporated into molecules with anti-infective properties, showing potential as antibacterial and antifungal agents.
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on the central nervous system, highlighting the versatility of this scaffold in targeting a range of biological pathways.
The methyl ester functionality of this compound provides a convenient handle for further chemical modifications. Through hydrolysis to the corresponding carboxylic acid, a wide array of amides and other derivatives can be synthesized, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the thieno[3,2-d]pyrimidine scaffold, makes it a compound of high interest for researchers in the field of drug discovery. The protocols and information provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944–1963. [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26, 8528. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Wiebe, J. R., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(15), 4349–4353. [Link]
-
Gelin, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Seferyan, H. E., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Journal of Faculty of Pharmacy of Ankara University, 47(3), 826-840. [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3947. [Link]
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- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
Therapeutic Potential of Thieno[3,2-d]pyrimidine-4-carboxylate Derivatives
Technical Guide for Drug Development Professionals
Executive Summary
The thieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its bioisosteric relationship to purines and quinazolines. While the 4-amino and 4-oxo derivatives have historically dominated kinase inhibition research (targeting EGFR, FLT3, and PI3K), the thieno[3,2-d]pyrimidine-4-carboxylate derivatives have emerged as a distinct and highly potent class of effectors.
This guide focuses specifically on the therapeutic utility of the 4-carboxylate functionalization. Unlike the 4-amino kinase inhibitors, the 4-carboxylate derivatives (and their resulting carboxamides) function primarily as NAD+-modulating agents , specifically targeting CD38 (ADP-ribosyl cyclase) and Sirtuins (SIRT1/2/3) . This shift in target profile opens new avenues for treating multiple myeloma, metabolic dysregulation, and neurodegenerative disorders.
Structural Basis & Structure-Activity Relationship (SAR)
The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. The specific [3,2-d] fusion geometry places the sulfur atom adjacent to the bridgehead carbon C7 (IUPAC numbering), distinct from the [2,3-d] isomer.
2.1 The 4-Carboxylate "Warhead"
The introduction of a carboxylate (or its amide derivative) at the C4 position creates a unique binding vector that differs from the ATP-mimetic 4-amino group.
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Electronic Properties: The C4-carbonyl creates a strong hydrogen bond acceptor motif.
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Steric Vector: The carboxylate allows for the attachment of bulky amine groups (via amide coupling) that can extend into the solvent-exposed regions of enzymes like CD38 or the hydrophobic pockets of SIRT1.
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Bioisosterism: The thieno[3,2-d]pyrimidine-4-carboxylate mimics the nicotinamide moiety of NAD+, explaining its high affinity for NAD+-dependent enzymes.
Table 1: SAR Comparison of C4-Substituents
| C4 Substituent | Primary Target Class | Mechanism of Action | Therapeutic Indication |
| -NH-Aryl (Amino) | Tyrosine Kinases (EGFR, FLT3) | ATP Competition | NSCLC, AML |
| -COOH / -COOR | CD38, Sirtuins | NAD+ Mimicry / Allosteric | Multiple Myeloma, Metabolic Disease |
| =O (Oxo) | Dihydroorotate Dehydrogenase | Redox Interference | Viral Infection, Autoimmunity |
Therapeutic Targets & Mechanisms
3.1 Primary Target: CD38 Inhibition (Oncology)
CD38 is a transmembrane glycoprotein with ADP-ribosyl cyclase activity, highly expressed in Multiple Myeloma (MM) cells. It depletes intracellular NAD+, leading to metabolic collapse in immune effector cells (T-cells).
-
Mechanism: Thieno[3,2-d]pyrimidine-4-carboxamides act as potent, reversible inhibitors of CD38 enzymatic activity.
-
Therapeutic Effect: By inhibiting CD38, these derivatives restore NAD+ levels in the Tumor Microenvironment (TME), reactivating exhausted CD8+ T-cells and directly impairing MM cell metabolism.
-
Key Derivative: N-substituted-thieno[3,2-d]pyrimidine-4-carboxamides (e.g., coupled with aminocyclohexyl groups) have shown nanomolar potency (IC50 < 50 nM).
3.2 Secondary Target: Sirtuin Inhibition (Epigenetics)
SIRT1, SIRT2, and SIRT3 are NAD+-dependent deacetylases.[1]
-
Mechanism: The 4-carboxamide moiety occupies the "C-pocket" of the sirtuin active site, displacing the nicotinamide byproduct of the deacetylation reaction.
-
Application: Pan-SIRT inhibitors based on this scaffold are investigated for metabolic reprogramming in cancer and neuroprotection.
Synthesis & Chemical Optimization
Accessing the 4-carboxylate core requires a specific synthetic strategy, as standard cyclizations often yield the 4-one or 4-amino product.
4.1 Synthetic Pathway: The Lithiation-Carboxylation Route
The most robust method to install the C4-carboxylate is via the lithiation of the 4-chloro intermediate.
Protocol Overview:
-
Core Formation: Cyclization of methyl 3-aminothiophene-2-carboxylate with formamide yields thieno[3,2-d]pyrimidin-4(3H)-one.[2]
-
Chlorination: Treatment with POCl₃ converts the 4-one to 4-chlorothieno[3,2-d]pyrimidine .
-
Carboxylation (Critical Step):
-
Reagents: 2,2,6,6-Tetramethylpiperidine (TMP), n-BuLi, CO₂.[3]
-
Conditions: Cryogenic (-78 °C) lithiation at C4 (via halogen-lithium exchange or directed ortho-metalation depending on substituents), followed by quenching with dry ice (CO₂).
-
-
Amidation: Coupling the resulting 4-carboxylic acid with amines using HATU/DIEA.
Figure 1: Synthetic route to bioactive 4-carboxamide derivatives via the key 4-carboxylic acid intermediate.[4][5][6]
Experimental Validation Protocols
To validate the therapeutic potential of these derivatives, the following assays are mandatory.
5.1 In Vitro CD38 Cyclase Activity Assay
This assay measures the inhibition of the conversion of Nicotinamide Guanine Dinucleotide (NGD+) to cyclic GDP-ribose (cGDPR), a fluorescent analog.
-
Reagents: Recombinant human CD38, NGD+, Tris-HCl buffer (pH 7.4).
-
Protocol:
-
Incubate 20 nM CD38 with varying concentrations of the test derivative for 15 min at 25°C.
-
Add 50 µM NGD+ to initiate the reaction.
-
Measure fluorescence (Ex 300 nm / Em 410 nm) kinetically for 30 min.
-
Validation: IC50 should be < 100 nM for lead candidates.
-
5.2 Cellular NAD+ Rescue Assay (Multiple Myeloma)
Validates the mechanism of action in a cellular context.
-
Cell Line: H929 or RPMI-8226 (CD38 high).
-
Method:
-
Treat cells with the inhibitor (1 µM) for 24 hours.
-
Lyse cells and quantify intracellular NAD+ using an enzymatic cycling assay (e.g., NAD-Glo).
-
Success Metric: >2-fold increase in intracellular NAD+ compared to vehicle control.
-
5.3 Mechanistic Signaling Diagram
Figure 2: Mechanism of Action for CD38 inhibition by thieno[3,2-d]pyrimidine-4-carboxylates, leading to immune reactivation.
References
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
- Heterobicyclic amides as inhibitors of CD38 (Patent WO2021021986A1).
-
Thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Source: MDPI (Molecules). URL:[Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
Methyl thieno[3,2-D]pyrimidine-4-carboxylate molecular weight and formula
Executive Summary
Methyl thieno[3,2-d]pyrimidine-4-carboxylate (CAS: 1029144-47-5) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Structurally analogous to quinazolines and purines, this fused bicyclic system serves as a high-value pharmacophore for kinase inhibition (e.g., CDKs, VEGFR) and epigenetic modulation (Sirtuins). This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and utility in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise molecular characterization of this compound is fundamental for stoichiometric calculations in synthetic workflows.
Core Identifiers
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1029144-47-5 |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| Exact Mass | 194.0150 g/mol |
| SMILES | COC(=O)C1=NC=NC2=C1SC=C2 |
| InChI Key | KJQJFAKBXWTHLA-UHFFFAOYSA-N |
Structural Analysis
The compound features a thieno[3,2-d]pyrimidine core, where a thiophene ring is fused to a pyrimidine ring across the [3,2] bond.
-
Isomer Specificity: It is crucial to distinguish this from the [2,3-d] isomer. In the [3,2-d] system, the sulfur atom is adjacent to the bridgehead carbon C7a (standard numbering), influencing the electronic distribution and binding affinity in active pockets.
-
Functionalization: The methyl ester at position C4 renders the molecule electrophilic, serving as a versatile handle for nucleophilic acyl substitution (e.g., amidation) to generate libraries of bioactive carboxamides.
Synthetic Methodologies
To ensure high purity and yield, a stepwise construction of the bicyclic core followed by functionalization is recommended.[1] The following protocol describes the "High-Fidelity Carbonylation Route," favored for its scalability and regio-control.
Synthesis Workflow (The Carbonylation Route)
This pathway avoids ambiguous cyclizations by establishing the core first, then installing the ester functionality via Palladium-catalyzed carbonylation.
-
Cyclization: Condensation of methyl 3-aminothiophene-2-carboxylate with formamide yields the thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: Activation of the carbonyl oxygen using Phosphorus Oxychloride (POCl₃) generates the 4-chloro intermediate.[1]
-
Carbonylation: Pd-catalyzed methoxycarbonylation converts the aryl chloride to the methyl ester.[1]
Reaction Diagram
Figure 1: Stepwise synthesis starting from the aminothiophene precursor, utilizing a Pd-catalyzed carbonylation to install the C4-ester.
Medicinal Chemistry Applications
The thieno[3,2-d]pyrimidine scaffold is a validated bioisostere of quinazoline, widely used in oncology and immunology.
Kinase Inhibition Profile
-
Mechanism: The scaffold mimics the adenine moiety of ATP, allowing it to bind to the hinge region of kinase domains.[1]
-
Targets:
Scaffold Hopping Utility
Researchers utilize the methyl ester to rapidly diversify the C4 position.[1]
-
Transformation:
-
Benefit: The thiophene ring alters the lipophilicity (LogP) and metabolic stability compared to the benzene ring in quinazolines, often improving blood-brain barrier (BBB) penetration.
Handling and Stability Protocols
Storage & Stability[3]
-
Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis under basic conditions.[1] Store in a moisture-free environment.[1]
-
Oxidation: The thiophene sulfur is generally stable but can oxidize to the sulfoxide/sulfone under strong oxidizing conditions (e.g., mCPBA). Avoid incidental contact with strong oxidants.[1]
-
Recommended Storage: -20°C, under inert atmosphere (Argon/Nitrogen), desiccated.
Analytical Validation
-
¹H NMR (DMSO-d₆): Look for the characteristic singlet of the methyl ester (~4.0 ppm) and the aromatic protons of the thiophene/pyrimidine ring (typically 7.5–9.0 ppm range).[4]
-
LC-MS: Expect an [M+H]⁺ peak at ~195.02 Da.[1]
References
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 2024.[2]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 2013.
-
This compound Product Specifications. Fluorochem.
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 2019.[1][5]
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- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core for Modern Kinase Inhibitor Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[1] The development of small molecule kinase inhibitors has revolutionized oncology, but challenges such as off-target effects and acquired resistance persist. In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple targets with high affinity – have become invaluable starting points for drug discovery. The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a premier example of such a scaffold.[2][3]
Structurally analogous to the purine ring of ATP, the thieno[3,2-d]pyrimidine scaffold is adept at interacting with the highly conserved ATP-binding site of kinases.[2][4] This inherent bio-isosterism provides a strong foundation for potent inhibition, while the scaffold's synthetic tractability allows for extensive chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[2][5] This guide offers a comprehensive overview of the thieno[3,2-d]pyrimidine scaffold, from its synthesis and mechanism of action to its successful application in the discovery of potent and selective kinase inhibitors for a new generation of targeted therapies.
Core Synthesis: Building the Thieno[3,2-d]pyrimidine Framework
The versatility of the thieno[3,2-d]pyrimidine scaffold in drug discovery is underpinned by its accessible and modular synthesis. The most prevalent strategies commence with the construction of a substituted 3-aminothiophene-2-carboxylate or a related carboxamide. This thiophene intermediate then undergoes cyclization to form the fused pyrimidine ring.[2][6]
A common and robust method involves the initial formation of the thiophene ring, followed by annulation of the pyrimidine ring. Subsequent functionalization, particularly at the 2-, 4-, and 6-positions, provides the primary means of diversifying the scaffold to target different kinases and optimize drug-like properties.[2][3][7] The 4-chloro derivative often serves as a key intermediate, enabling nucleophilic substitution to introduce a wide array of functionalities.[2][7]
Caption: General synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine Derivative
This protocol outlines a representative three-step synthesis starting from a 3-aminothiophene-2-carboxamide.
Step 1: Cyclization to form Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of 3-amino-5-arylthiophene-2-carboxamide (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 50°C and stir overnight.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one intermediate.[7]
Step 2: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine
-
Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol).
-
Heat the mixture under reflux or using microwave irradiation (e.g., 95°C, 80 W for 20 min) until the reaction is complete (as monitored by TLC or LC-MS).[7]
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-chlorothieno[3,2-d]pyrimidine.[7]
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or isopropanol.
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Stir the reaction at room temperature or heat as necessary to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-substituted thieno[3,2-d]pyrimidine.
Mechanism of Action: The Hinge-Binding Motif
The efficacy of the thieno[3,2-d]pyrimidine scaffold as a kinase inhibitor stems from its ability to mimic adenine and form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[6] This region connects the N- and C-terminal lobes of the kinase domain and serves as an anchor for the purine ring of ATP. The pyrimidine portion of the scaffold typically forms one or two hydrogen bonds with backbone amide hydrogens in the hinge region, effectively blocking the binding of ATP and inhibiting kinase activity.
Caption: Thieno[3,2-d]pyrimidine scaffold interaction with the kinase ATP-binding site.
The thiophene ring and substituents at the 2- and 4-positions extend into other pockets of the ATP-binding site. Substituents at the 4-position often point towards the solvent-exposed region, providing a handle for introducing groups that enhance solubility and other pharmacokinetic properties. Modifications at the 2-position can be directed towards the hydrophobic pocket near the gatekeeper residue, allowing for the fine-tuning of potency and selectivity.[6]
Structure-Activity Relationship (SAR) Studies: Tailoring Potency and Selectivity
Extensive SAR studies have been conducted on the thieno[3,2-d]pyrimidine scaffold, revealing how substitutions at various positions influence inhibitory activity against different kinase families.
| Position | General Observation | Target Kinase Examples | Reference |
| C2 | Introduction of aryl or heteroaryl groups can significantly enhance potency. Often interacts with the hydrophobic region near the gatekeeper residue. | EGFR, PI3K, FAK, ATR | [2][8][9] |
| N3 | Substitution is less common, but can be used to modulate physical properties. | - | |
| C4 | Primary vector for achieving selectivity and modulating pharmacokinetic properties. Amine and morpholine substitutions are common. | JAK, PI3K, BTK, FMS | [3][10][11][12] |
| C6 | Substitutions can improve potency and introduce covalent binding moieties (e.g., acrylamides). | JAK, EGFR | [3][11] |
| C7 | Less frequently modified, but substitutions can influence overall compound conformation and activity. | - | [13] |
For example, in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), molecular docking studies showed that the thieno[3,2-d]pyrimidine core forms important hydrogen bonds with Leu83 and Glu81 in the hinge region of CDK2.[6] In another study on Janus Kinase 1 (JAK1), derivatives with specific substitutions at the C4 position demonstrated high selectivity over other JAK family members.[12] The addition of an acrylamide "warhead" at the C6 position has been used to create covalent inhibitors of Bruton's tyrosine kinase (BTK) and Janus Kinase 3 (JAK3), leading to potent and durable inhibition.[3][11]
Case Studies: Successful Applications in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is at the core of numerous kinase inhibitors that have entered clinical development, targeting a wide range of kinases implicated in cancer and other diseases.
-
PI3K Inhibitors (e.g., Apitolisib - GDC-0941): The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Apitolisib (GDC-0941) is a potent, pan-PI3K inhibitor based on the thieno[3,2-d]pyrimidine scaffold that has been evaluated in multiple clinical trials for solid tumors.[6] Its discovery highlighted the scaffold's ability to generate potent inhibitors of lipid kinases.[14]
-
EGFR Inhibitors (e.g., Olmutinib): The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[2][3]
-
CDK Inhibitors: Cyclin-dependent kinases are central to cell cycle regulation, and their inhibition is a validated anti-cancer strategy. The thieno[3,2-d]pyrimidine core has been utilized to develop potent inhibitors of CDK2 and CDK7, demonstrating efficacy in preclinical cancer models.[5][6]
-
JAK Inhibitors: The JAK-STAT signaling pathway is crucial for immune function and is implicated in myeloproliferative neoplasms and autoimmune diseases. Several thieno[3,2-d]pyrimidine-based inhibitors have shown potent and selective inhibition of JAK family kinases, such as JAK1 and JAK3.[11][12]
-
Multi-targeted Kinase Inhibitors: The scaffold's versatility has also been exploited to create multi-targeted inhibitors. For instance, a series of thieno[3,2-d]pyrimidine derivatives was identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), offering potential therapeutic value against highly invasive cancers and relapsed acute myeloid leukemia (AML).[15][16]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in assay buffer.
-
Prepare a stock solution of the biotinylated substrate peptide.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the thieno[3,2-d]pyrimidine test compound in 100% DMSO, followed by a further dilution in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (final concentrations will be target-dependent, e.g., Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (APC). .
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture cancer cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[3,2-d]pyrimidine test compound in cell culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.[2]
-
Conclusion and Future Outlook
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a privileged structure in the field of kinase inhibitor drug discovery.[2] Its synthetic accessibility, combined with its inherent ability to bind to the conserved kinase hinge region, provides a robust platform for the development of novel therapeutics.[2][17] The extensive body of research has demonstrated that chemical diversity can be readily introduced, allowing for the fine-tuning of potency and selectivity against a wide array of kinase targets. From PI3K and EGFR to JAK and ATR, thieno[3,2-d]pyrimidine-based compounds have shown significant promise in preclinical and clinical settings.[6][9][12]
Future efforts will likely focus on exploring new chemical space around the scaffold, developing inhibitors against novel and challenging kinase targets, and optimizing drug-like properties to overcome issues such as acquired resistance and off-target toxicity. The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will ensure that the thieno[3,2-d]pyrimidine scaffold remains at the forefront of kinase inhibitor research for years to come.
References
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- National Center for Biotechnology Information. (2019, January 15). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275.
- PMC. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
- PubMed. (2024, July 15). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
- ACS Publications. (2021, July 29). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry.
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- WIPO Patentscope. (2011, May 26). WO/2011/062372 2, 4, 7 -SUBSTITUTED THIENO [3, 2 -D] PYRIMIDINE COMPOUNDS AS PROTEIN KINASE INHIBITORS.
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- PubMed. (2020, January 15). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542.
- National Center for Biotechnology Information. (2017, July 15). 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry, 25(14), 3658-3670.
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- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
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- PubMed. (2023, April 12). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. European Journal of Medicinal Chemistry, 255, 115370.
- ResearchGate. (n.d.). SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK...
- MDPI. (2017, May 12). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads.
- ACS Publications. (2013, April 9). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
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Thieno[2,3-d] vs. Thieno[3,2-d]pyrimidine Isomers: A Strategic Guide to Synthesis, Properties, and Application in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Thienopyrimidines, bioisosteres of the purine nucleobases, represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This is largely due to their structural and electronic resemblance to purines like adenine and guanine.[2] The fusion of a thiophene ring to a pyrimidine core can occur in three distinct isomeric forms, with the thieno[2,3-d] and thieno[3,2-d]pyrimidine systems being the most extensively studied in drug development. While structurally similar, the seemingly subtle difference in the fusion orientation imparts profound effects on the molecule's electronic distribution, chemical reactivity, and, consequently, its interaction with biological targets. This guide provides an in-depth analysis of these two core isomers, elucidating the critical differences in their synthesis, physicochemical properties, and structure-activity relationships (SAR). We will explore the causality behind synthetic choices and provide validated experimental protocols, offering field-proven insights for researchers aiming to leverage these scaffolds in the rational design of novel therapeutics.
The Core Isomeric Distinction: Structure and Physicochemical Properties
The fundamental difference between the two isomers lies in the point of fusion between the thiophene and pyrimidine rings. In thieno[2,3-d]pyrimidine , the pyrimidine ring is fused to the 'd' face of the thiophene ring across the 2- and 3-positions. Conversely, in thieno[3,2-d]pyrimidine , the fusion occurs across the 3- and 2-positions. This distinction, illustrated in Figure 1, alters the relative positions of the thiophene sulfur atom and the pyrimidine nitrogen atoms, which is the primary determinant of the scaffold's chemical personality.
Figure 1: Core structures of Thieno[2,3-d] and Thieno[3,2-d]pyrimidine.
This structural variance directly influences the electron density distribution across the bicyclic system. The placement of the electron-rich sulfur atom relative to the electron-deficient pyrimidine ring affects the molecule's dipole moment, hydrogen bonding capability, and susceptibility to electrophilic or nucleophilic attack. These differences manifest in their spectroscopic signatures and overall physicochemical properties.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine |
| Molecular Formula | C₆H₄N₂S[3] | C₆H₄N₂S[4] |
| Molecular Weight | 136.18 g/mol [3] | 136.17 g/mol [4] |
| IUPAC Name | thieno[2,3-d]pyrimidine[3] | thieno[3,2-d]pyrimidine |
| CAS Number | 272-24-2[3] | 272-68-4[4] |
| Canonical SMILES | C1=CSC2=NC=NC=C21[3] | C1=CSC2=C1N=CN=C2 |
Divergent Synthetic Strategies: A Tale of Two Precursors
The choice of synthetic route is dictated by the desired isomeric outcome, with the key difference lying in the functionality of the starting thiophene precursor. The logic behind these strategies is to construct the thiophene ring with amine and carboxylate/carbonitrile functionalities at specific positions that facilitate the subsequent annulation of the pyrimidine ring.
Synthesis of Thieno[2,3-d]pyrimidines
The most prevalent and versatile approach for synthesizing the thieno[2,3-d]pyrimidine core begins with a suitably substituted 2-aminothiophene.[5][6] This precursor, typically bearing a carbonitrile or carboxylate group at the 3-position, is often prepared via the well-established Gewald reaction.[5][7][8] The Gewald reaction is favored for its operational simplicity and ability to generate highly functionalized thiophenes from simple starting materials like ketones, activated nitriles, and elemental sulfur.
The subsequent pyrimidine ring closure is achieved by condensing the 2-amino-3-functionalized thiophene with a one-carbon source, such as formamide, orthoesters, or isothiocyanates.[6] This cyclization step builds the pyrimidine ring onto the pre-formed thiophene.
Figure 2: Common synthetic workflow for Thieno[2,3-d]pyrimidines.
Synthesis of Thieno[3,2-d]pyrimidines
In contrast, the synthesis of the thieno[3,2-d]pyrimidine scaffold typically commences with a 3-aminothiophene derivative that is functionalized at the 2-position, most commonly with a carboxylate or carboxamide group.[9][10] The positions of the amine and carboxylate groups are reversed compared to the precursor for the [2,3-d] isomer.
The annulation of the pyrimidine ring is then achieved by cyclizing these 3-amino-thiophene-2-carboxylate derivatives with an appropriate one-carbon source, such as formic acid or triethyl orthoformate.[9] This strategic choice of starting material ensures the correct regiochemistry of the final fused product.
Figure 3: Common synthetic workflow for Thieno[3,2-d]pyrimidines.
Biological Activity and Medicinal Chemistry Applications
The isomeric difference profoundly impacts how these scaffolds present their hydrogen bond donors and acceptors, as well as their hydrophobic surfaces, for interaction with biological macromolecules. This leads to distinct pharmacological profiles and applications in drug discovery.
Table 2: Comparative Pharmacological Profiles of Thienopyrimidine Isomers
| Feature | Thieno[2,3-d]pyrimidine Derivatives | Thieno[3,2-d]pyrimidine Derivatives |
| Key Biological Targets | VEGFR, PI3K, PDE4, Tyrosine Kinases, Microtubules.[8][11][12][13] | PI3K, CDKs, PDE4, SIRT1/2/3, Tubulin.[9][14][15][16][17][18] |
| Therapeutic Areas | Oncology, Anti-inflammatory, Antimicrobial, CNS disorders.[19][20] | Oncology, Anti-inflammatory, Antimalarial.[14][21] |
| FDA Approved/Clinical Drugs | Relugolix (GnRH antagonist).[1][22] | Apitolisib (GDC-0941), Pictilisib (PI3K inhibitors).[1][9][22] |
| General SAR | Often acts as a hinge-binding motif in kinases; substitutions at C2, C4, and C5 are common.[11][12] | Also a potent kinase hinge-binder; C2, C4, and C6 positions are frequently modified.[15][21] |
Case Study: Targeting the PI3K/AKT Pathway
Both thieno[2,3-d] and thieno[3,2-d]pyrimidine scaffolds have been successfully employed to develop inhibitors of Phosphatidylinositol 3-kinase (PI3K), an enzyme crucial in cancer cell signaling.[12][15] However, the orientation of the core within the ATP-binding pocket of the enzyme differs, illustrating the impact of isomerism on molecular recognition.
The pyrimidine portion of the scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase. The different placement of the thiophene sulfur atom in the two isomers alters the vector and trajectory of substituents appended to the core. This forces medicinal chemists to design appended functionalities differently to achieve optimal engagement with other regions of the binding site, such as the affinity pocket or solvent-exposed regions.
Figure 4: Conceptual model of isomeric inhibitors in a kinase active site.
Validated Experimental Protocols
The following protocols are generalized, self-validating methodologies derived from established literature procedures. Researchers should perform appropriate characterization (NMR, MS, IR) to confirm the identity and purity of all intermediates and final products.
Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of a core thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxylate precursor.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol, add triethylamine (0.1 mol) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 3 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and pour into ice-water (200 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene intermediate.
Step 2: Cyclization to form 3,5,6,7,8,9-Hexahydrobenzo[6][10]thieno[2,3-d]pyrimidin-4(3H)-one [23]
-
A mixture of the 2-aminothiophene intermediate from Step 1 (0.05 mol) and formamide (50 mL) is heated to 180-190°C.
-
Maintain this temperature for 4 hours, monitoring the reaction by TLC.
-
After cooling, the reaction mixture is poured into water (150 mL).
-
The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like acetic acid or DMF/water.
Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one
This protocol outlines the synthesis of a core thieno[3,2-d]pyrimidin-4-one from a 3-aminothiophene-2-carboxamide precursor.[10]
Step 1: Synthesis of 3-Amino-5-arylthiophene-2-carboxamide
-
This precursor is typically synthesized via a multi-step procedure as described in the literature, for example, starting from an appropriate acetophenone.[10]
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4-one [10]
-
Suspend the 3-amino-5-arylthiophene-2-carboxamide (0.02 mol) in formic acid (30 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to 50°C and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
Conclusion and Future Perspectives
The distinction between thieno[2,3-d] and thieno[3,2-d]pyrimidine isomers is far from a trivial academic curiosity; it is a fundamental consideration in the strategic design of targeted therapeutics. The choice of isomer dictates the synthetic pathway, influences the molecule's physicochemical properties, and ultimately defines its biological activity by governing how it is presented to its macromolecular target. A thorough understanding of these differences allows medicinal chemists to select the appropriate scaffold to optimize target engagement and ADME properties. As our comprehension of complex diseases and the structures of their related protein targets continues to grow, the ability to rationally select and modify the correct thienopyrimidine isomer will remain a powerful tool in the development of next-generation medicines.
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Guo, Y., Li, Y., Wang, Z., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
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Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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El-Gazzar, A.B.A., Hussein, H.A.R., & Hafez, H.N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available at: [Link]
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Gagné, A.M., Charbonneau, S., Groleau, E., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
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Wagdy, A. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Taylor & Francis Online. Available at: [Link]
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Al-Taisan, K.M., Al-Hazimi, H.M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
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Kamal, A., Reddy, M.K., Ramaiah, M.J., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Almansa, C., Alfón, J., de Arriba, A.F., et al. (1998). Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Guo, Y., Li, Y., Wang, Z., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
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Hafez, H.N., & El-Gazzar, A.B. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Z., Li, Y., Guo, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
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El-Damasy, A.K., Lee, J.A., Seo, S.H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
-
Zhang, Y., Wang, Y., Liu, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design. Available at: [Link]
-
Abouzid, K.A.M., El-Damasy, A.K., Tantawy, M.A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12225304, Thieno(2,3-d)pyrimidine. Available at: [Link]
-
Hovhannisyan, A.A., Melikyan, G.S., & Danagulyan, G.G. (2020). Synthesis of New Fused Thieno[3,2-d]pyrimidine Derivatives Based on 4-(Furan-2-yl). ProQuest. Available at: [Link]
-
Zhao, H., Wang, A., Yang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2808547, thieno(2,3-d)pyrimidin-4(3H)-one. Available at: [Link]
-
Zhang, W., Wang, L., Zhang, J., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
El-Damasy, A.K., & Cho, N.C. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, T., Li, W., Yang, Z., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Ghorab, M.M., Alqahtani, A.S., & Al-Ansary, G.H. (2023). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Adepu, R., Rambabu, D., Santosh, V., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Disch, J.S., Anderson, M.D., Baur, J.A., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Faham, A., El-Obeid, A., Gaber, H.M., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
-
Al-Taisan, K.M., Al-Hazimi, H.M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available at: [Link]
-
Deng, J., Peng, L., Zhang, G., et al. (2013). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. Available at: [Link]
-
Adepu, R., Rambabu, D., Santosh, V., et al. (2012). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
El-Gazzar, A.B.A., Hussein, H.A.R., & Hafez, H.N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: [Link]
-
Soni, R., Kumar, M., Tiwari, S., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., Yu, H., Zhang, J., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Asiri, A.M., Al-Amry, K.A., Arshad, M.N., et al. (2021). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Jia, Y.T., Chen, Y., Liu, Z.Q., et al. (2019). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Adepu, R., Rambabu, D., Santosh, V., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Semantic Scholar. Available at: [Link]
-
Ghorab, M.M., Alsaid, M.S., Soliman, A.M., et al. (2015). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Precision Synthesis of Thieno[3,2-d]pyrimidine-4-carboxamides
Topic: Reagents for converting methyl thieno[3,2-d]pyrimidine-4-carboxylate to amides Content Type: Detailed Application Notes and Protocols
Executive Summary & Scientific Rationale
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines and purines in kinase inhibitors (e.g., PI3K, EGFR) and adenosine receptor antagonists. While substitution at the C4 position via SNAr displacement of a chloride is common, the C4-carboxylate (derived from this compound, CAS 1029144-47-5) offers a unique vector for extending structure-activity relationships (SAR) into novel chemical space, particularly for accessing "reverse amide" linkers.
Converting the C4-methyl ester to an amide presents specific challenges due to the electron-deficient nature of the pyrimidine ring. While the ester is activated, the fused thiophene ring induces steric and electronic nuances that can hamper direct aminolysis with weak nucleophiles.
This guide details two validated pathways:
-
Direct Aminolysis (Method A): The "Green Route" for non-hindered aliphatic amines, utilizing TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalysis.
-
Hydrolysis & T3P Coupling (Method B): The "Robust Route" for anilines and hindered amines, utilizing Propylphosphonic Anhydride (T3P) to suppress side reactions and simplify purification.
Strategic Decision Framework
Select the appropriate protocol based on the nucleophilicity and steric profile of your amine partner.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on amine properties.
Method A: Direct Aminolysis (TBD-Catalyzed)
Best For: Primary aliphatic amines, cyclic secondary amines (morpholine, piperidine). Mechanism: TBD acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl while simultaneously delivering the amine nucleophile. This avoids the use of harsh Lewis acids like AlMe3.
Reagents Required[1][2][3][4][5][6]
-
Substrate: this compound (1.0 equiv).
-
Amine: 1.5 – 2.0 equiv.
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 – 0.2 equiv).
-
Solvent: Anhydrous THF or 2-MeTHF (Green alternative).
Protocol
-
Charge: In a dry reaction vial, dissolve this compound (100 mg, 0.51 mmol) in anhydrous THF (2.0 mL).
-
Add Amine: Add the aliphatic amine (0.76 mmol, 1.5 equiv).
-
Catalyst: Add TBD (7 mg, 0.05 mmol, 10 mol%).
-
Reaction: Seal the vial and stir at 50 °C for 4–16 hours. Monitor by LC-MS for the disappearance of the methyl ester (M+H: ~195) and appearance of the amide.
-
Workup:
-
Dilute with EtOAc (10 mL).
-
Wash with saturated NH4Cl (2 x 5 mL) to remove TBD and excess amine.
-
Wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Most products are sufficiently pure. If necessary, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Method B: Hydrolysis & T3P Coupling (The "Gold Standard")
Best For: Anilines, electron-deficient amines, and valuable/scarce amines. Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU/EDC for this scaffold. It produces water-soluble byproducts (simplifying workup), exhibits low epimerization (relevant if the amine is chiral), and operates safely at scale without explosion risks associated with benzotriazoles.[1]
Step 1: Saponification to the Acid
-
Substrate: this compound.[2]
-
Reagents: LiOH·H2O (2.0 equiv), THF/Water (3:1).
-
Protocol: Stir substrate and LiOH in THF/Water at Room Temperature for 2 hours. Acidify carefully with 1N HCl to pH 3–4. The acid thieno[3,2-d]pyrimidine-4-carboxylic acid (CAS 1029144-49-7) typically precipitates.[3] Filter, wash with water, and dry under vacuum.
Step 2: T3P-Mediated Amidation
Figure 2: Workflow for T3P-mediated activation and coupling.
Protocol
-
Dissolution: Suspend thieno[3,2-d]pyrimidine-4-carboxylic acid (1.0 equiv) in EtOAc or DMF (if solubility is low).
-
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives higher yields with T3P.
-
Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv). Stir for 5–10 minutes at Room Temperature.
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 1–3 hours. If the amine is an electron-deficient aniline, heat to 50 °C.
-
Workup (The T3P Advantage):
-
Add water (volume equal to reaction solvent).
-
Separate layers. The phosphorus byproducts remain in the aqueous layer.
-
Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then brine.
-
Concentrate to yield high-purity amide.
-
Comparative Data & Troubleshooting
| Feature | Method A: Direct Aminolysis | Method B: T3P Coupling |
| Scope | Aliphatic, non-hindered amines | Universal (Anilines, Hindered, Chiral) |
| Reagent Cost | Low (TBD is catalytic) | Moderate (T3P is stoichiometric) |
| Atom Economy | High (One step) | Lower (Two steps) |
| Purification | Extraction usually sufficient | Excellent (Water-soluble byproducts) |
| Safety | Good | Excellent (No explosion risk vs HOBt) |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion (Method A) | Equilibrium limitation or steric bulk | Switch to Method B . Alternatively, use Mg(OMe)2 as a Lewis acid catalyst in refluxing MeOH. |
| Poor Solubility of Acid (Method B) | Thienopyrimidine acids can be insoluble | Use DMF or NMP as the solvent for the T3P reaction. T3P is available in DMF solution.[4][5] |
| Epimerization of Chiral Amine | Over-activation | Maintain temperature at 0 °C during T3P addition. Use Pyridine instead of DIPEA/TEA. |
| Ester Hydrolysis fails | Low solubility of ester | Use LiOH in THF/H2O (3:1) and heat to 50 °C. Ensure vigorous stirring. |
References
- Substrate Identification: this compound (CAS 1029144-47-5) and Thieno[3,2-d]pyrimidine-4-carboxylic acid (CAS 1029144-49-7).
-
TBD Catalysis: Sabot, C., et al. "TBD-Catalyzed Aminolysis of Esters." Chemical Society Reviews, 2012. Link
-
T3P Reagent Utility
-
Thienopyrimidine Synthesis: "Synthesis of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library." Journal of Combinatorial Chemistry, 2007. Link
Sources
Microwave-assisted synthesis of thieno[3,2-d]pyrimidine derivatives
Application Note: Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Introduction & Executive Summary
Thieno[3,2-d]pyrimidine derivatives are a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines. They exhibit potent biological activities, particularly as kinase inhibitors (e.g., PI3K, EGFR, CDK) and antineoplastic agents.
Traditional thermal synthesis of this core is often plagued by long reaction times (12–48 hours), harsh conditions, and inconsistent yields. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total synthesis time from days to hours while improving purity profiles.
Key Advantages of this Protocol:
-
Speed: Reaction times reduced by 90-95% (e.g., Gewald reaction in 15 min vs. 12 h).
-
Yield: Average yield increase of 15-20% due to minimized thermal degradation.
-
Reproducibility: Precise control over temperature and pressure ensures batch-to-batch consistency.
Strategic Retrosynthesis & Workflow
The synthesis is broken down into four modular protocols. The microwave reactor serves as the central engine for all steps, allowing for rapid iteration of R-groups (scaffold hopping).
Figure 1: Synthetic Workflow
Caption: Modular microwave-assisted workflow for the rapid assembly of thieno[3,2-d]pyrimidine libraries.
Detailed Protocols
Protocol 1: The Gewald Reaction (Thiophene Core Synthesis)
Objective: Synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (or substituted analogs).
Mechanism & Rationale:
The Gewald reaction is a multi-component condensation.[1] Microwave irradiation accelerates the Knoevenagel condensation intermediate formation, which is typically the rate-determining step in thermal conditions. Polar solvents like Ethanol/DMF couple efficiently with microwave energy (high tan
Materials:
-
Ketone/Aldehyde (e.g., 2-Butanone): 10 mmol
-
Activated Nitrile (e.g., Ethyl cyanoacetate): 10 mmol
-
Elemental Sulfur (
): 10 mmol -
Base: Morpholine or Diethylamine (10 mmol)
-
Solvent: Ethanol (5 mL)
Step-by-Step:
-
Loading: In a 10 mL microwave-transparent vial (borosilicate glass), combine the ketone, ethyl cyanoacetate, and sulfur.
-
Solvation: Add Ethanol and the amine base. Note: The reaction is exothermic; add base slowly.
-
Sealing: Cap the vial with a septum designed for pressure relief (up to 20 bar).
-
Irradiation:
-
Temp: 100 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to RT. Pour mixture into ice water. The product usually precipitates as a solid. Filter, wash with cold EtOH, and dry.
Validation:
-
Expected Yield: 85-95%
-
QC:
H NMR (DMSO- ) should show a characteristic broad singlet for at 7.0–7.5 ppm.
Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
Objective: Formation of the bicyclic core.
Rationale: Thermal cyclization with formamide requires reflux at 180°C for hours. Microwave heating allows this to occur in a sealed vessel at lower bulk temperatures (superheating effect) or faster rates at equivalent temperatures due to efficient energy transfer to the polar formamide.
Step-by-Step:
-
Loading: Suspend the 2-aminothiophene product (5 mmol) in Formamide (10 mL).
-
Catalysis: Add a catalytic amount of Formic Acid (0.5 mL) to accelerate ring closure.
-
Irradiation:
-
Temp: 150 °C
-
Time: 20 minutes
-
Pressure Limit: Set safety cutoff at 15 bar (Formamide decomposes to
and , creating pressure).
-
-
Work-up: Pour into ice water. The solid thienopyrimidinone precipitates.
Protocol 3: Chlorination (Activation)
Objective: Conversion to 4-chlorothieno[3,2-d]pyrimidine.[2]
CRITICAL SAFETY WARNING:
Heating
-
Never fill the vial more than 30%.
-
Always use a dedicated high-pressure rotor or single-mode reactor with active pressure monitoring.
-
Alternative: If high-pressure MW vials are unavailable, perform this step thermally.
Step-by-Step:
-
Loading: Place thienopyrimidinone (2 mmol) in a MW vial.
-
Reagent: Add
(3 mL). Optional: Add 0.5 mL N,N-Dimethylaniline as a catalyst. -
Irradiation:
-
Temp: 100 °C
-
Time: 10–15 minutes
-
Ramp: 2 minutes (slow ramp to prevent pressure spikes)
-
-
Work-up: Extremely careful quenching. Pour reaction mixture slowly onto crushed ice/sodium bicarbonate mixture. Extract with DCM.
Protocol 4: Functionalization (Suzuki-Miyaura Coupling)
Objective: Introduction of biaryl diversity at the C-4 position.
Rationale: Pd-catalyzed couplings are highly sensitive to microwave enhancement. The "molecular radiator" effect on Pd-particles can increase turnover frequency (TOF).
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (0.5 mmol)
-
Aryl Boronic Acid (0.6 mmol)
-
Catalyst:
(3 mol%)[3] -
Base:
(2M aqueous, 1 mL) -
Solvent: DME/Ethanol (2:1, 3 mL)
Step-by-Step:
-
Loading: Combine all reagents in a 2-5 mL MW vial.
-
Degassing: Purge headspace with Argon/Nitrogen for 30 seconds.
-
Irradiation:
-
Temp: 120 °C
-
Time: 10 minutes
-
-
Work-up: Filter through Celite, dilute with water, extract with EtOAc.
Data Summary & Comparison
Table 1: Microwave vs. Thermal Synthesis Comparison
| Reaction Step | Thermal Conditions | Thermal Time | MW Conditions | MW Time | Yield Improv. |
| Gewald | Ethanol, Reflux | 12–24 h | 100°C, Sealed | 15 min | +15% |
| Cyclization | Formamide, Reflux | 8–12 h | 150°C, Sealed | 20 min | +10% |
| Suzuki | Toluene/EtOH, Reflux | 18 h | 120°C, Sealed | 10 min | +25% |
Troubleshooting & Optimization
Figure 2: Optimization Logic Tree
Caption: Decision tree for troubleshooting common microwave synthesis failures.
References
-
Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs. Source: MDPI (Molecules), 2020. URL:[Link]
-
Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidine Amino Derivatives and Their Molecular Docking Studies. Source: Indian Journal of Heterocyclic Chemistry, 2021.[4] URL:[Link]
-
Efficient Niementowski synthesis of novel derivatives of thieno[2,3-d]pyrimidines. Source: Sciforum (Mol2Net), 2016. URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules), 2021.[3] URL:[Link]
Sources
Hydrolysis conditions for methyl thieno[3,2-d]pyrimidine-4-carboxylate to acid
Application Note: Optimized Hydrolysis of Methyl Thieno[3,2-d]pyrimidine-4-carboxylate
Executive Summary
This guide details the protocol for the saponification (hydrolysis) of This compound to its corresponding carboxylic acid.[1] This transformation is a critical step in the synthesis of bioactive scaffolds, particularly kinase inhibitors and anti-infective agents.
While ester hydrolysis is a standard transformation, the thieno[3,2-d]pyrimidine core requires specific attention due to the electron-deficient nature of the pyrimidine ring.[1] Harsh conditions can lead to nucleophilic attack at the C2 position or ring-opening degradation. This protocol prioritizes Lithium Hydroxide (LiOH) in a THF/Water system to ensure mildness, high yield, and reproducibility.[1]
Strategic Analysis & Chemical Logic
Reaction Mechanism
The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]
-
Nucleophilic Attack: The hydroxide ion (:OH⁻) attacks the electrophilic carbonyl carbon of the ester at the C4 position.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The methoxide leaving group (:OMe⁻) is expelled, reforming the carbonyl.
-
Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step drives the equilibrium forward, yielding the carboxylate salt.
Critical Considerations for Thienopyrimidines
-
Ring Stability: The pyrimidine ring is electron-deficient. Strong bases (e.g., KOH at reflux) or nucleophilic solvents (e.g., ammonia) can attack the C2 position or cause ring fission.[1]
-
Solubility: Thieno[3,2-d]pyrimidines are often lipophilic and poorly soluble in pure water or alcohols.[1] Tetrahydrofuran (THF) is the preferred co-solvent as it solubilizes the substrate while remaining miscible with the aqueous base.
-
Acidification (Workup): The product is amphoteric. The pyrimidine nitrogen atoms are weakly basic (pKa ~1-2). Over-acidification (pH < 1) during workup can protonate the ring nitrogens, forming a water-soluble hydrochloride salt that is difficult to extract.[1] Target pH 3–4 is optimal to precipitate the free acid.
Visualization: Reaction Workflow
Figure 1: Optimized workflow for the hydrolysis of thieno[3,2-d]pyrimidine esters.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade/Spec |
| This compound | Substrate | >95% Purity |
| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | Base | Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade (Non-stabilized preferred) |
| Deionized Water | Solvent | 18.2 MΩ[1]·cm |
| 1N Hydrochloric Acid (HCl) | Acidifier | Titrated |
Step-by-Step Procedure
Step 1: Solubilization
-
Weigh 1.0 mmol (approx. 194 mg) of this compound into a round-bottom flask.
-
Add 5.0 mL of THF . Stir until the solid is completely dissolved.
-
Note: If solubility is poor, mild warming (30°C) or adding 1 mL of Methanol is permissible.[1]
-
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (3.0 mmol, 126 mg) in 5.0 mL of water .
-
Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25°C).
-
Observation: The mixture may become slightly cloudy initially but should clarify or form a fine suspension.
-
-
Stir vigorously at Room Temperature for 2–4 hours .
Step 3: Monitoring (IPC - In-Process Control)
-
Take a 10 µL aliquot, dilute with 200 µL MeCN:Water (1:1).
-
Analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).
-
Endpoint: Disappearance of the methyl ester peak (M+H: ~195) and appearance of the acid peak (M+H: ~181).
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the THF. Do not distill to dryness; leave the aqueous phase.
-
Cool the remaining aqueous residue to 0–5°C (ice bath).
-
Slowly add 1N HCl dropwise with stirring. Monitor pH using a pH meter or narrow-range strips.[1]
-
Stop acidification at pH 3.0 – 4.0 .
-
Critical: A precipitate (the free acid) should form.
-
-
Stir the suspension at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel or Buchner funnel.
-
Wash the filter cake with cold water (2 x 2 mL) followed by cold diethyl ether (1 x 2 mL) to remove lipophilic impurities.
-
Dry the solid under high vacuum at 40°C for 12 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance or poor solubility.[1] | Increase temperature to 40°C. Add MeOH as a co-solvent (THF:MeOH:Water 2:1:1).[1] |
| Low Yield (No Precipitate) | Over-acidification (pH < 1) formed soluble salt.[1] | Adjust pH back to 3-4 using 1N NaOH. The product may be zwitterionic. |
| Ring Degradation | Base concentration too high or temp too high. | Switch to 0.5N LiOH and maintain strictly at 0°C to RT. |
| Sticky Solid/Oil | Impurities trapped during precipitation. | Triturate the crude solid with Acetonitrile or Diethyl Ether. |
Quality Control Specifications
-
¹H NMR (DMSO-d₆):
-
LC-MS: Purity >95% (UV 254 nm). Mass corresponds to [M+H]⁺ or [M-H]⁻.[1]
References
-
General Ester Hydrolysis Mechanisms
-
Thienopyrimidine Synthesis & Reactivity
-
Saponification Protocols
-
Stability of Thieno[3,2-d]pyrimidine Scaffold
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. psiberg.com [psiberg.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Solubility of Methyl thieno[3,2-d]pyrimidine-4-carboxylate in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl thieno[3,2-d]pyrimidine-4-carboxylate and related thienopyrimidine scaffolds. It is a common challenge that heterocyclic compounds, particularly those with aromatic and fused ring systems, exhibit poor solubility even in powerful organic solvents like dimethyl sulfoxide (DMSO).[1][2][3] This document provides a series of troubleshooting steps and in-depth protocols to systematically address and overcome these solubility challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to walk you through the most common issues encountered when preparing stock solutions of this compound in DMSO.
Q1: I am struggling to dissolve this compound in DMSO at room temperature. What are the initial troubleshooting steps?
A1: When initial dissolution fails, it's crucial to first verify your core components and technique.
-
Purity and Integrity of the Compound: Ensure the compound is of high purity. Impurities can sometimes enhance or, more often, hinder solubility. Amorphous solids tend to dissolve more readily than highly stable crystalline forms.[4] Over time, a compound that was initially soluble may crystallize out of a DMSO stock, making it difficult to redissolve.[4]
-
Quality of the Solvent: Use only anhydrous (dry) DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Even small amounts of water can significantly decrease the solubility of hydrophobic organic compounds by forming hydrogen-bonded "ice-like" lattices that make the energy required for cavity formation much higher.[5]
-
Mechanical Agitation: Simple inversion or gentle swirling is often insufficient. Ensure you are vortexing the solution vigorously for at least 1-2 minutes to provide enough mechanical energy to break up initial aggregates and facilitate solvent interaction.
Q2: I've confirmed my materials are high quality and have vortexed thoroughly, but the compound is still not fully dissolved. Can I use heat?
A2: Yes, applying gentle heat is a standard and effective next step for increasing the rate of dissolution and the solubility limit.[6] However, this must be done with caution.
-
Causality: Increasing the temperature provides thermal energy to the system. This energy helps overcome the lattice energy of the solid compound and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
-
Critical Precaution: Before heating, you must confirm the thermal stability of your specific thienopyrimidine derivative. Many complex organic molecules can degrade at elevated temperatures. Consult the supplier's technical data sheet or relevant literature. If no data is available, consider running a small-scale stability test using LC-MS to check for degradation products after heating.
-
Recommended Protocol: Use a water bath set to a controlled, gentle temperature (e.g., 30-40°C). Avoid aggressive heating on a hot plate, which can cause localized overheating and degradation. (See Protocol 2 for a detailed method).
Q3: Heating helped dissolve more of the compound, but some fine particulates remain. Is sonication a viable option?
A3: Absolutely. Sonication is an excellent technique for enhancing dissolution, particularly for stubborn aggregates that are kinetically, rather than thermodynamically, limited from dissolving.[5][7]
-
Mechanism of Action: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid.[8] This process generates intense, localized microstreaming and shear stress, which physically breaks apart compound aggregates and increases the surface area available for solvation.[8][9]
-
Methodology: A bath sonicator is generally preferred over a probe sonicator for this application. It provides more uniform energy distribution and reduces the risk of localized overheating that could degrade the compound.[6] (See Protocol 2 for a detailed method).
Q4: I've tried heating and sonication, but I still cannot reach my target concentration. What is the underlying issue?
A4: If rigorous mechanical and thermal methods fail, you are likely encountering the compound's thermodynamic solubility limit in DMSO. Every compound has a maximum concentration at which it can form a stable solution in a given solvent at a specific temperature.
-
Structural Considerations: Thienopyrimidines are fused heterocyclic systems. Aromatic heterocyclic compounds, especially those with multiple heteroatoms, are statistically overrepresented among molecules with low DMSO solubility.[1][2] The planarity and symmetry of such molecules can lead to strong crystal lattice packing, which requires significant energy to disrupt.[10]
-
Path Forward: At this point, you cannot force more compound into the solution under these conditions. The next logical steps involve either lowering your target concentration to a soluble level or modifying the solvent system itself.
Q5: To overcome the solubility limit, can I mix other solvents with DMSO?
A5: Yes, this strategy is known as co-solvency and is a powerful method for solubilizing challenging compounds.[11] By blending DMSO with a co-solvent, you can alter the polarity and hydrogen bonding characteristics of the solvent system to better match the solute.[11][12]
-
Common Co-Solvents: For poorly soluble drug-like molecules, common water-miscible co-solvents to pair with DMSO include polyethylene glycol (PEG 400), ethanol, propylene glycol, and N-methyl-2-pyrrolidone (NMP).[6][12][13]
-
Experimental Consideration: When using a co-solvent, it is imperative to run a parallel "vehicle control" in all subsequent experiments. This control should contain the exact same concentration of the DMSO/co-solvent mixture as your test samples to account for any effects of the solvent system on the biological assay.
| Co-Solvent | Typical Starting Ratio (DMSO:Co-Solvent) | Notes |
| Ethanol | 90:10 to 80:20 | A common choice, but can be volatile. |
| PEG 400 | 90:10 to 60:40 | Often used in preclinical formulations for its low toxicity.[12][13] |
| NMP | 90:10 to 80:20 | A strong, polar aprotic solvent that can be very effective. |
| Propylene Glycol | 90:10 to 70:30 | Another frequently used excipient in drug formulations.[12] |
Q6: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
A6: This is a very common and critical issue known as "crashing out." It occurs because the compound, while soluble in the organic stock solvent, is poorly soluble in the final aqueous environment.[6]
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Adjust the Final DMSO Concentration: You can try increasing the percentage of DMSO in the final assay medium. However, be extremely cautious, as DMSO can have significant effects on cell health and experimental outcomes. Most cell lines have a tolerance limit, and it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize cytotoxicity.[6]
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the aqueous buffer, perform an intermediate dilution into a solution containing a higher percentage of an organic co-solvent (like ethanol or PEG 400) before the final dilution into the buffer. This can help ease the transition from a purely organic to a mostly aqueous environment.
-
Employ Surfactants: In some formulation contexts, a small amount of a non-ionic surfactant like Tween 80 can be included in the final dilution buffer to help maintain the compound's solubility.[13]
Q7: Could adjusting the pH of my solution help with solubility?
A7: The impact of pH is entirely dependent on whether your molecule has ionizable functional groups (i.e., whether it is a weak acid or a weak base).[12][14]
-
For Weakly Acidic/Basic Compounds: The solubility of ionizable compounds is highly pH-dependent.[15] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.[11] Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate it, also forming a more soluble salt.[16][17]
-
For this compound: Based on its structure, this specific molecule is likely neutral with no readily ionizable groups. Therefore, pH adjustment is unlikely to have a significant effect on its solubility. However, if you are working with analogs from the same thienopyrimidine class that have been modified with acidic (e.g., carboxylic acid) or basic (e.g., amine) moieties, pH adjustment would be a critical strategy to explore.
Experimental Protocols
Protocol 1: Standard Dissolution in 100% DMSO
-
Preparation: Weigh the desired amount of this compound into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a light source. If the solution is perfectly clear with no visible particles, it is ready for use or storage. If particles remain, proceed to Protocol 2.
-
Storage: For storage, prepare single-use aliquots to minimize freeze-thaw cycles, which can promote crystallization.[4] Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Enhanced Dissolution Using Heat and Sonication
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Heating: Place the capped vial into a water bath set to 30-40°C. Allow it to heat for 10-15 minutes, vortexing intermittently every 2-3 minutes. (Note: Confirm compound thermal stability beforehand).
-
Sonication: If particulates persist after heating, place the vial in a bath sonicator. Sonicate for 5-10 minutes. Ensure the vial is not resting directly on the bottom of the sonicator to prevent overheating.
-
Final Inspection: Remove the vial and allow it to cool to room temperature. Visually inspect for clarity. If the solution is clear, it is ready.
-
Supersaturation Check: If the compound precipitates or crystallizes upon cooling, the solution is supersaturated at that concentration. You must either prepare a new, lower concentration stock or use a co-solvent (Protocol 3).
Protocol 3: Co-Solvent System Protocol
-
Co-Solvent Selection: Based on the table above, select a suitable co-solvent (e.g., PEG 400).
-
Preparation: Prepare the co-solvent mixture first (e.g., 90% DMSO / 10% PEG 400 by volume).
-
Dissolution: Weigh the compound into a sterile vial and add the prepared co-solvent mixture to achieve the target concentration.
-
Mixing and Enhancement: Follow the steps in Protocol 1. If needed, proceed to the enhancement steps (heating/sonication) described in Protocol 2.
-
Validation: Remember to always prepare a vehicle control using the identical co-solvent mixture for use in your downstream experiments.
Visual Workflow
The following diagram illustrates the logical troubleshooting workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. [Link]
-
High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]
-
Sonication-induced J-aggregation in nonhalogenated solvents boosts exciton delocalization for high-efficiency organic solar cells. PMC. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Is sonication essential in solubility testing of a substance?. ResearchGate. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design - ACS Publications. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
How to improve the solubility of Atrasentan?. ResearchGate. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonication-induced J-aggregation in nonhalogenated solvents boosts exciton delocalization for high-efficiency organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajptonline.com [ajptonline.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding hydrolysis side reactions during thienopyrimidine ester synthesis
Technical Support Center: Thienopyrimidine Synthesis Subject: Troubleshooting & Prevention of Hydrolysis Side Reactions Ticket ID: TP-SYN-EST-001
Executive Summary
The synthesis of thienopyrimidine esters presents a chemical paradox: the formation of the pyrimidine ring (cyclization) typically requires high thermal energy or strong bases—conditions that actively promote the hydrolysis of ester substituents (saponification). This guide provides a root-cause analysis and validated protocols to decouple ring formation from ester cleavage, ensuring the integrity of your target molecule.
Module 1: The Gewald Reaction Phase (Upstream Control)
Context: The foundational step involves synthesizing the ethyl 2-aminothiophene-3-carboxylate intermediate.[1] Hydrolysis here results in the free acid, which often decarboxylates or fails to cyclize downstream.
Q: My Gewald product yield is low, and NMR shows a carboxylic acid peak. What is happening? A: You are likely using an inorganic base or wet solvents. The Gewald reaction is a Knoevenagel condensation followed by cyclization. Strong inorganic bases (NaOH, KOH) or excessive water content will saponify the forming ester.
Troubleshooting Protocol:
-
Switch to Organic Bases: Replace inorganic hydroxides with morpholine , piperidine , or diethylamine . These secondary amines act as both the catalyst for the Knoevenagel step and the base for the cyclization, without providing the hydroxide ion (
) necessary for rapid saponification. -
Solvent Control: Use absolute ethanol or methanol. While the reaction generates one equivalent of water, adding excess water (often done to precipitate the product) while the reaction is still hot and basic is a common error.
-
Correction: Cool the reaction mixture to
before adding water for precipitation.
-
Module 2: Pyrimidine Ring Closure (The Critical Zone)
Context: This is the highest-risk phase. Converting the 2-amino-3-carboxylate to the thienopyrimidin-4-one core conventionally uses formamide at reflux (
Q: How do I cyclize the pyrimidine ring without hydrolyzing my pendant ester group? A: You must avoid "Classic" Formamide Reflux and Aqueous Base methods. Adopt Electrophilic Activation strategies that operate under neutral or mildly acidic conditions.
Comparative Strategy Table
| Method | Reagents | Temp | pH Environment | Ester Safety | Recommendation |
| Classic Fusion | Formamide (neat) | Basic (Ammonia gen.) | High Risk | Avoid for esters. | |
| Alkaline Cyclization | KOH / EtOH | Reflux | Strongly Basic | Fatal | Do not use. |
| Orthoester Route | TEOF / | Mildly Acidic/Neutral | Safe | Primary Choice. | |
| Imidate Route | Formamidine Acetate | Neutral | Safe | Excellent alternative. | |
| Microwave | Formamide / Acid cat. | Acidic | Moderate | Good for speed; time-controlled. |
Recommended Protocol: The TEOF (Triethyl Orthoformate) Method
This method proceeds via an imidate intermediate, avoiding free hydroxide entirely.
-
Activation: Dissolve the 2-aminothiophene-3-carboxylate in Triethyl Orthoformate (TEOF) (acting as solvent and reagent).
-
Catalysis: Add a catalytic amount of Acetic Acid or sulfamic acid (0.1 eq).
-
Reflux: Heat to reflux (
) for 3-5 hours. Monitor TLC for the disappearance of the amine.-
Intermediate: This forms the ethoxymethyleneamino intermediate.
-
-
Cyclization: Cool to RT. Add Ammonium Acetate (2-3 eq) or Ammonia in Dioxane (0.5 M).
-
Final Heat: Reflux for an additional 2-4 hours. The ammonia displaces the ethoxy group and cyclizes intramolecularly.
-
Result: The pyrimidine ring closes, but peripheral esters remain intact due to the absence of strong nucleophiles and water.
Module 3: Workup & Purification (The Silent Killer)
Context: Many esters survive the reaction but hydrolyze during "standard" acidic or basic quenching.
Q: My LCMS showed the ester was intact at the end of the reaction, but I isolated the acid. Why? A: This is "Workup Hydrolysis." Thienopyrimidines are electron-deficient, making their ester substituents highly electrophilic and susceptible to acid/base hydrolysis during quenching.
The "Buffered Quench" Protocol:
-
Never quench with strong acid (HCl) or strong base (NaOH).
-
Use Ammonium Chloride (
) for basic reaction mixtures. -
Use Sodium Bicarbonate (
) for acidic reaction mixtures. -
Temperature: Perform all quenching at
(Ice Bath) . Heat generated during neutralization accelerates hydrolysis. -
Extraction: Extract immediately into Ethyl Acetate or DCM. Do not let the product sit in the aqueous layer.
Visualizing the Solution
Diagram 1: Decision Logic for Cyclization Conditions
Caption: Selection logic for thienopyrimidine cyclization based on substrate sensitivity.
Diagram 2: Mechanism of Ester Preservation (TEOF Route)
Caption: The TEOF pathway avoids the tetrahedral intermediate collapse associated with hydroxide attack.
References
-
Synthesis of Thienopyrimidines via Gewald Reaction: Putrova, Z., et al.[1] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[2] Arkivoc, 2010(1), 209-246.
-
Mild Cyclization using Triethyl Orthoformate: Masurier, N., et al. "Thienopyrimidine."[1][3][4][5][6][7][8][9][10] Encyclopedia, 2022.
-
Microwave Assisted Synthesis (Kinetic Control): Bhuiyan, M. M. H., et al. "Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives."[7][9] Acta Pharmaceutica, 2006.
-
Formamidine Acetate as a Mild Cyclizing Agent: Priya, A., et al. "Recent Advances in Thienopyrimidine Chemistry."[1][3] World Journal of Pharmaceutical Research, 2025.[1]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Crystal Structure & XRD Analysis of Thienopyrimidine Carboxylates
Executive Summary
Thienopyrimidine carboxylates represent a critical scaffold in medicinal chemistry, serving as bioisosteres to the well-established quinazoline class (e.g., Gefitinib, Erlotinib). While quinazolines are ubiquitous in kinase inhibition (EGFR, VEGFR), the thienopyrimidine core offers altered electronic properties, lipophilicity, and metabolic stability.
This guide provides a technical comparison of the solid-state properties of thienopyrimidine carboxylates against their quinazoline analogues. It focuses on X-ray Diffraction (XRD) data to elucidate how the thiophene-fused ring system alters crystal packing, intermolecular forces, and solubility profiles—critical factors in bioavailability and formulation.
Structural Comparative Analysis: Thienopyrimidine vs. Quinazoline[1]
The substitution of the benzene ring (in quinazoline) with a thiophene ring (in thienopyrimidine) introduces significant geometric and electronic deviations. These changes fundamentally alter the binding pocket fit and the solid-state lattice energy.
Geometric Distortions
The primary structural differentiator is the geometry of the fused ring. The thiophene ring is 5-membered with a heteroatom, whereas the benzene ring is 6-membered.
| Feature | Thienopyrimidine (Target) | Quinazoline (Alternative) | Impact on Properties |
| Fused Ring Size | 5-membered (Thiophene) | 6-membered (Benzene) | Thienopyrimidine is less linear; alters "curvature" of the molecule. |
| C-X Bond Length | C–S: ~1.70–1.74 Å | C–C: ~1.39–1.40 Å | The longer C-S bond expands the ring periphery, affecting steric fit. |
| Internal Angle | C–S–C: ~91–93° | C–C–C: ~120° | Significant angle compression at S creates ring strain and alters dipole moments. |
| Planarity | High (RMSD < 0.05 Å) | High (RMSD < 0.02 Å) | Both facilitate |
| Carboxylate Moiety | Often twisted out of plane | Often coplanar (if H-bonded) | Determines solubility; out-of-plane rotation disrupts packing energy. |
Electronic Landscape (The Sulfur Effect)
The sulfur atom is not merely a spacer; it is a "soft" polarizable center.
-
-Hole Interactions: The sulfur atom often exhibits a positive electrostatic potential region (
-hole) along the extension of the C-S bond, allowing for specific or chalcogen bonds that are absent in quinazolines. -
Lipophilicity: Thienopyrimidines generally exhibit higher LogP values than their quinazoline counterparts, improving membrane permeability but potentially reducing aqueous solubility unless modulated by the carboxylate group.
Intermolecular Interactions & Supramolecular Assembly[2]
Understanding the crystal lattice is essential for predicting stability and polymorphism. Thienopyrimidine carboxylates typically crystallize via a hierarchy of interactions.
Primary Synthons
The dominant interaction in 4-amino or amide-substituted thienopyrimidines is the formation of centrosymmetric dimers.
-
Interaction:
(pyrimidine ring nitrogen). -
Graph Set:
. -
Strength: Strong electrostatic (~15–20 kJ/mol).
Secondary Stabilization (The "Velcro" Effect)
Unlike quinazolines, which rely heavily on aromatic
- Contacts: Often observed at distances < 3.6 Å (sum of van der Waals radii), linking layers of molecules.
- : The electron-rich thiophene ring acts as a hydrogen bond acceptor for acidic protons from neighboring carboxylate chains.
Visualizing the Lattice Logic
The following diagram illustrates the hierarchical assembly from single molecule to crystal lattice.
Figure 1: Hierarchical supramolecular assembly of thienopyrimidine carboxylates.
Experimental Protocols: Synthesis to Structure
To generate valid comparative data, high-quality single crystals are required. The following workflow ensures reproducibility.
Synthesis (Gewald Reaction Pathway)
The most robust route to the scaffold is the Gewald reaction, followed by cyclization.
-
Precursor: React ketone/aldehyde with elemental sulfur and ethyl cyanoacetate in the presence of a base (morpholine/diethylamine).
-
Product: Ethyl 2-aminothiophene-3-carboxylate.[1]
-
Cyclization: Reflux with formamide (for unsubstituted pyrimidine ring) or phenyl isothiocyanate (for thioxo-derivatives).
Single Crystal Growth Protocol
Thienopyrimidines often suffer from "whisker" growth (long, thin needles) unsuitable for XRD. Use this optimized diffusion method.
Protocol: Solvent Diffusion Layering
-
Dissolution: Dissolve 20 mg of the pure compound in a minimal amount (1-2 mL) of a "Good Solvent" (e.g., DMF or DMSO) in a narrow test tube.
-
Layering: Carefully pipette 3-4 mL of a "Poor Solvent" (e.g., Ethanol or Methanol) down the side of the tube. Do not mix.
-
Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation) and store at 4°C in a vibration-free zone.
-
Harvest: Block-like crystals suitable for SC-XRD typically appear within 3-7 days.
XRD Data Collection & Refinement
-
Temperature: Collect at 100 K (using
stream). Room temperature collection often results in high thermal motion of the carboxylate tail, leading to poor resolution. -
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the Sulfur atom. -
Resolution: Aim for
Å resolution to accurately map H-bond positions.
Phase Purity & Bulk Analysis (PXRD)
Single crystal data must be validated against the bulk material to ensure the crystal analyzed is representative of the batch.
Calculated vs. Experimental
Generate a theoretical powder pattern from the solved Single Crystal (SC) structure (using Mercury or Olex2) and overlay it with the experimental Powder XRD (PXRD) of the bulk synthesized material.
-
Match: Indicates phase purity.
-
Extra Peaks: Indicates polymorphs or unreacted sulfur (
often shows peaks at ). -
Shifted Peaks: May indicate solvation differences (e.g., DMF solvate vs. non-solvated).
Workflow Diagram
Figure 2: Validation workflow correlating single-crystal data with bulk material properties.
References
-
Chopra, D., et al. (2021).[2] Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. CrystEngComm. Link
-
Hoda, N., et al. (2021).[3] Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. Journal of Molecular Structure. Link
-
Rashdan, H.R., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Synthetic Communications. Link
-
Bures, F., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones. Molecules. Link
-
Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation, Exploration and Analysis. Link
Sources
- 1. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl Thieno[3,2-d]pyrimidine-4-carboxylate: Proper Disposal & Handling Guide
Executive Summary & Operational Directive
Methyl thieno[3,2-d]pyrimidine-4-carboxylate (CAS: 1029144-47-5) is a heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to its sulfur and nitrogen content, improper disposal releases toxic combustion byproducts (SOx, NOx).
Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal trash or sanitary sewer systems. The primary disposal pathway is High-Temperature Incineration with off-gas scrubbing.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and associated hazards.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1029144-47-5 |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
GHS Hazard Classification[3]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[5]
Critical Safety Note: As a thienopyrimidine derivative, this compound releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon thermal decomposition. Do not autoclave this waste.
Disposal Decision Matrix & Workflow
The following self-validating logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes cross-contamination risks.
Visualization: Waste Stream Segregation Logic
Figure 1: Decision matrix for segregating thienopyrimidine waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, and spill cleanup debris.
-
Containment: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound (Solid)"
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) as this may trigger exothermic reactions.
-
Disposal Path: Transfer to EHS for incineration.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization or reaction solvents.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, use the Red Can (Halogenated Waste).
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, use the Clear/White Can (Non-Halogenated Waste).
-
-
Concentration Limit: If the concentration of the thienopyrimidine exceeds 5%, note "High Sulfur Content" on the waste tag to alert the incineration facility.
-
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the original label and discard the bottle as glass waste.
Emergency Spill Response Workflow
In the event of a powder spill outside a containment hood, follow this immediate protocol to prevent inhalation and spread.
Figure 2: Immediate response workflow for solid powder spills.
Detailed Cleanup Steps:
-
Dampen: Gently place a solvent-dampened (acetone or water) paper towel over the spill to prevent dust generation. Do not dry sweep.
-
Scoop: Use a plastic scoop or dustpan to lift the material.
-
Decontaminate: Wipe the surface with a detergent solution followed by water.
-
Waste: Place all cleanup materials (towels, gloves, scoop) into a sealed plastic bag and transfer to the Solid Hazardous Waste container.
Regulatory Compliance & RCRA Coding
While this compound is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.
-
Waste Characterization: Non-listed Hazardous Waste.
-
Characteristic Codes (if applicable):
-
D001 (Ignitable): Only if the waste is in a flammable solvent (Flash point < 60°C).
-
D003 (Reactive): Not typically applicable unless mixed with strong oxidizers.
-
-
Best Practice: Manage as "Non-Regulated Chemical Waste" if pure, but most institutions default to "Hazardous Waste - Toxic" to ensure incineration, preventing environmental release of the bioactive pharmacophore.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
